

# 2-Bromophenethylamine CAS number and synonyms

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## Compound of Interest

Compound Name: 2-Bromophenethylamine

Cat. No.: B104595

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An In-Depth Technical Guide to **2-Bromophenethylamine** (CAS: 65185-58-2)

This guide provides a comprehensive technical overview of **2-Bromophenethylamine**, a pivotal chemical intermediate for professionals engaged in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis, analytical methodologies, applications, and safety protocols, offering field-proven insights to support advanced scientific endeavors.

## Chemical Identity and Nomenclature

**2-Bromophenethylamine** is an organic compound belonging to the phenethylamine class. Its structure is characterized by a phenethylamine core with a bromine atom substituted at the ortho (position 2) of the phenyl ring. This specific substitution pattern distinguishes it from its isomers, 3-Bromophenethylamine and 4-Bromophenethylamine, and dictates its unique reactivity in synthetic applications.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 65185-58-2<sup>[1][2][3]</sup>.

Identifier Type	Value
CAS Number	65185-58-2[1][2][3][4]
IUPAC Name	2-(2-bromophenyl)ethanamine[1]
EC Number	628-929-2[1]
InChI Key	ITRNQMJXZUWZQL-UHFFFAOYSA-N[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN[1][2][5]
SMILES	NCCc1ccccc1Br[3]

Table 1: Depositor-Supplied Synonyms[1][2]

- **2-Bromophenethylamine**
- 2-(2-bromophenyl)ethylamine
- 2-bromophenylethylamine
- 2-(2-bromophenyl)ethan-1-amine
- Benzeneethanamine, 2-bromo-
- 1-amino-2-(2-bromophenyl)ethane

## Physicochemical Properties

Understanding the physicochemical properties of **2-Bromophenethylamine** is essential for its proper handling, storage, and application in experimental design. The compound is typically a solid at room temperature but may be encountered as a clear to slightly yellow liquid depending on purity and conditions[4][5]. It is known to potentially darken during storage, indicating possible degradation, which necessitates storage in a controlled environment[3].

Property	Value	Source(s)
Molecular Weight	200.08 g/mol	[1][2][5]
Appearance	Solid (usually), may be a clear colorless to slightly yellow liquid	[4][5]
Melting Point	39 - 41 °C	[5]
Boiling Point	~253 - 257 °C (lit.)	[3][5]
Density	1.396 - 1.445 g/mL at 25 °C (lit.)	[3][5]
Refractive Index	n <sub>20/D</sub> 1.5770 (lit.)	[3]
Solubility	Slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform)	[5]

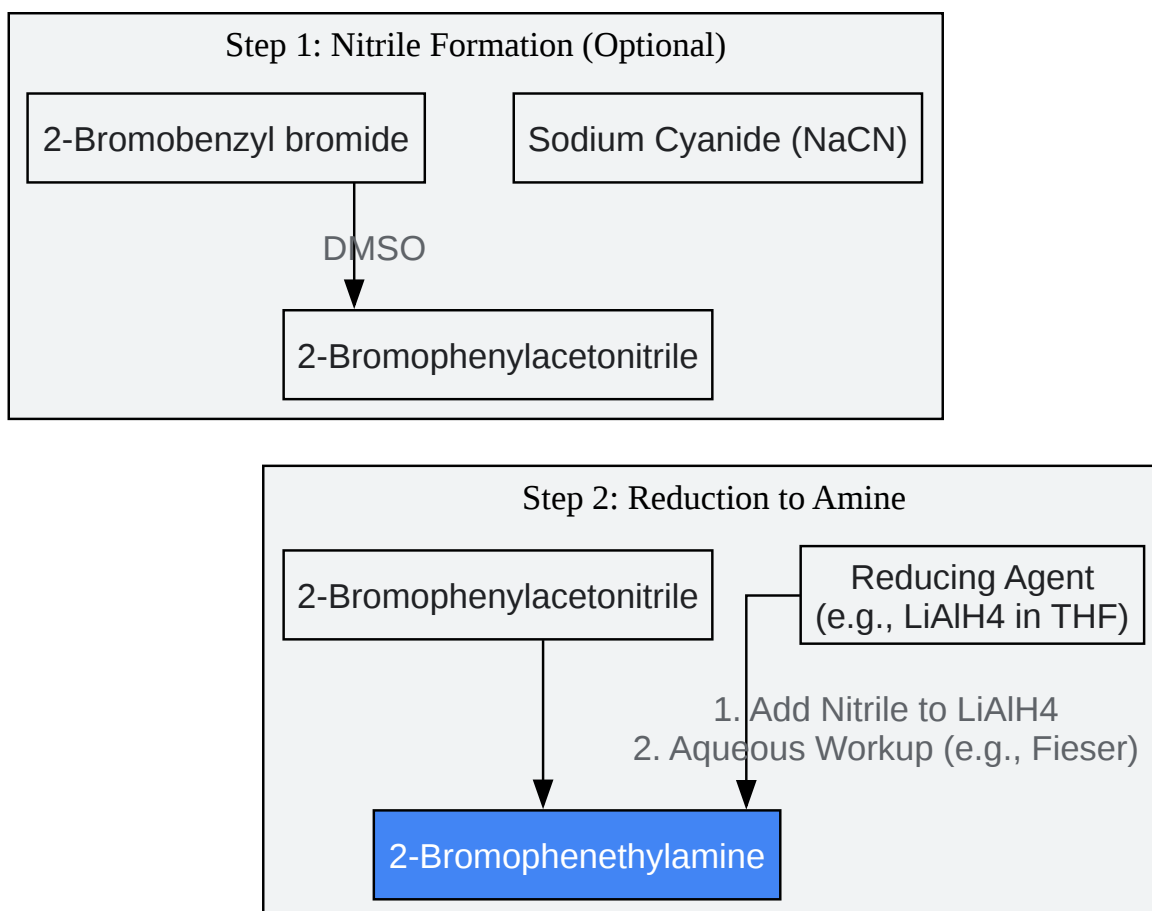
## Synthesis and Manufacturing

The synthesis of **2-Bromophenethylamine** is a critical process for its availability as a research chemical and building block. While various synthetic routes exist, a common and reliable laboratory-scale approach involves the reduction of 2-bromophenylacetonitrile. This precursor is often more readily accessible than alternative starting materials.

The causality behind this choice of pathway is twofold:

- **Precursor Availability:** 2-Bromobenzyl cyanide (2-bromophenylacetonitrile) can be synthesized from 2-bromobenzyl bromide, a common commercial reagent.
- **Reaction Efficiency:** The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic chemistry, with several effective reducing agents available (e.g., Lithium Aluminum Hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation).

## Generalized Synthesis Workflow: Reduction of 2-Bromophenylacetonitrile



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Caption: Generalized workflow for the synthesis of **2-Bromophenethylamine**.

### Detailed Experimental Protocol (Illustrative)

- **Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reduction:** Lithium aluminum hydride (LiAlH<sub>4</sub>) is suspended in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

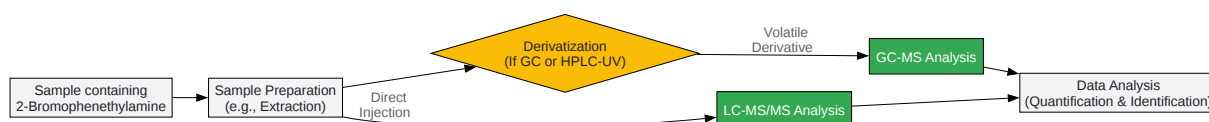
- **Addition:** A solution of 2-bromophenylacetonitrile in anhydrous THF is added dropwise via the dropping funnel to the  $\text{LiAlH}_4$  suspension, maintaining a low temperature. The choice of a slow addition rate is critical to control the exothermic reaction.
- **Reflux:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group.
- **Quenching & Workup:** The reaction is carefully cooled and quenched using a sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (a Fieser workup). This procedure is a self-validating system; correct execution results in a granular precipitate of aluminum salts that is easily filtered, signifying a successful quench.
- **Extraction & Purification:** The resulting slurry is filtered, and the filtrate is collected. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure to yield the crude product.
- **Final Purification:** The crude **2-Bromophenethylamine** is then purified, typically by vacuum distillation or column chromatography, to achieve high purity (>97%).

## Analytical Methodologies

Accurate identification and quantification of **2-Bromophenethylamine** are paramount for quality control and research applications. Due to the compound's polarity and relatively low volatility, derivatization is often a necessary step to improve its chromatographic behavior, particularly for Gas Chromatography (GC).

Method	Principle	Key Advantages	Key Considerations
GC-MS	Separation by volatility, detection by mass-to-charge ratio.	High sensitivity and selectivity; provides structural information for unambiguous identification.	Requires derivatization (e.g., acylation or silylation) to improve volatility and peak shape.
HPLC-UV	Separation by polarity on a stationary phase.	Widely available, robust, and cost-effective.	Requires derivatization with a UV-active agent (e.g., MOBS-Cl) as the native molecule lacks a strong chromophore.
LC-MS/MS	High-resolution separation by liquid chromatography coupled with highly selective mass detection.	Very high sensitivity and selectivity, suitable for complex matrices like biological samples. Minimal sample preparation needed.	Higher instrument cost and complexity.

## General Analytical Workflow



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Caption: Decision workflow for the analysis of **2-Bromophenethylamine**.

## Protocol: GC-MS Analysis with Derivatization

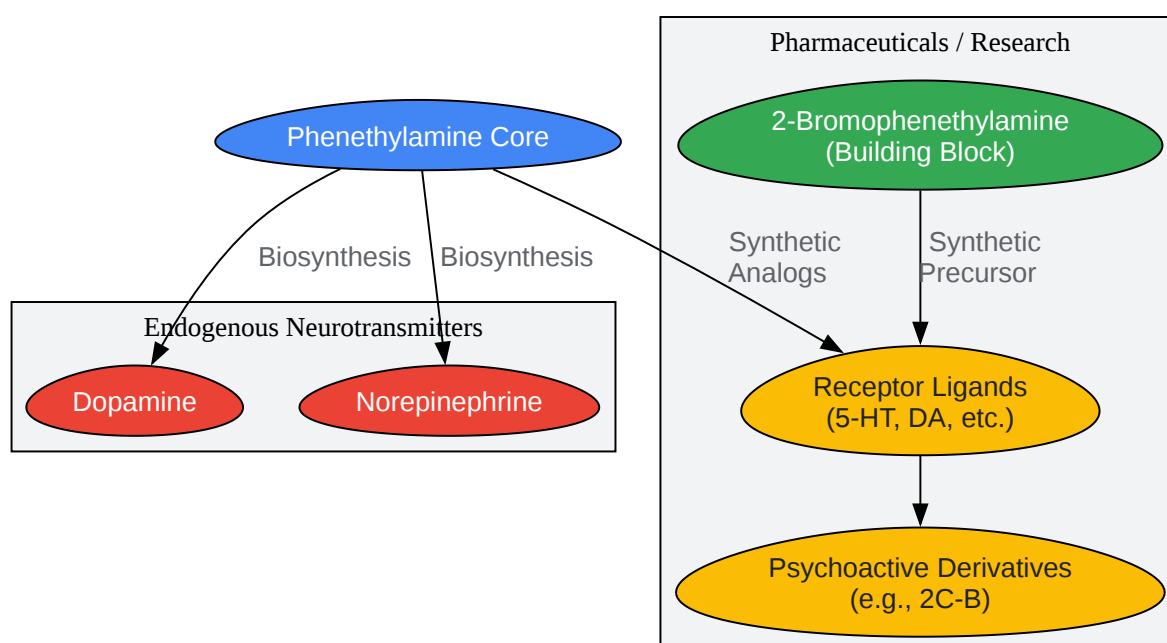
- **Sample Preparation:** An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., ethyl acetate).
- **Derivatization:** A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA), is added to the sample solution. The mixture is heated (e.g., 60-80°C) for a specified time to ensure the reaction proceeds to completion, converting the primary amine to a less polar, more volatile derivative.
- **GC-MS Injection:** An aliquot of the derivatized sample is injected into the GC-MS system.
- **Chromatographic Separation:** The sample is separated on a capillary column (e.g., DB-5MS) using a temperature gradient program designed to resolve the analyte from any impurities.
- **Mass Spectrometry Detection:** The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The resulting mass spectrum of the derivative provides a unique fingerprint for confirmation.

## Applications in Research and Development

The **2-Bromophenethylamine** moiety is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility stems from the phenethylamine core, which is central to a vast number of biologically active molecules, and the reactive bromine atom, which allows for further molecular elaboration.

- **Building Block in Synthesis:** It serves as a precursor for more complex molecules. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build larger molecular architectures. The amine group provides a nucleophilic site for reactions like amidation or alkylation[4].
- **Medicinal Chemistry Scaffold:** The phenethylamine structure is the backbone for many endogenous neurotransmitters, including dopamine and norepinephrine[6]. Consequently, synthetic derivatives are extensively explored as ligands for various receptors and enzymes in the central nervous system, such as adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors[6].

- **Precursor to Psychoactive Compounds:** The phenethylamine class includes many well-known psychoactive substances[7]. For instance, the structurally related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) is a potent psychedelic hallucinogen that acts as a serotonin 5-HT<sub>2A</sub> receptor agonist[8][9]. The study of analogues like **2-Bromophenethylamine** is therefore relevant in both drug discovery (for developing novel therapeutics) and forensic chemistry (for identifying new psychoactive substances).



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
Caption: The central role of the phenethylamine scaffold.

## Safety, Handling, and Toxicology

**2-Bromophenethylamine** is classified as a corrosive and hazardous chemical that requires strict safety protocols. All handling should be performed by trained personnel within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).



## GHS Hazard Information[1][3]

Pictogram	Signal Word	Hazard Statement
 alt text	Danger	H314: Causes severe skin burns and eye damage.

## Handling and Storage

- Engineering Controls: Use only in a chemical fume hood with appropriate exhaust ventilation. Ensure safety showers and eyewash stations are readily accessible[10].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield[3]. A NIOSH-approved respirator may be required for handling larger quantities[10].
- Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. Keep locked up and separate from incompatible materials such as strong oxidizing agents and acids[5][10]. It is designated under Storage Class 8A for combustible corrosive hazardous materials[3].

## First Aid Measures[13]

- Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology: The toxicological properties of **2-Bromophenethylamine** have not been fully investigated[10]. Due to its corrosive nature and structural similarity to biologically active amines, it should be handled as a potentially harmful substance.

## Conclusion

**2-Bromophenethylamine** is a chemical of significant interest due to its role as a versatile synthetic intermediate and its foundational position within the broader class of biologically active phenethylamines. A thorough understanding of its chemical identity, properties, synthesis, and analytical methods is crucial for researchers and developers. Adherence to stringent safety protocols is mandatory when handling this corrosive compound. This guide serves as a foundational resource to enable its effective and safe use in advancing scientific research.

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